5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one
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Overview
Description
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxybenzaldehyde, the following steps can be employed:
Allylation: Reacting 2-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 5-allyl-2-hydroxybenzaldehyde.
Propylation: Introducing a propyl group at the 4-position through a Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Cyclization: Cyclizing the intermediate under acidic conditions to form the benzofuran ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: can be compared with other benzofuran derivatives:
5-methyl-2-benzofuran-1(3H)-one: Lacks the allyl and propyl groups, resulting in different chemical properties and biological activities.
5-allyl-2-benzofuran-1(3H)-one: Similar structure but without the propyl group, leading to variations in reactivity and applications.
4-propyl-2-benzofuran-1(3H)-one:
The unique combination of the allyl and propyl groups in This compound
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H16O2/c1-3-5-10-7-8-12-13(9-16-14(12)15)11(10)6-4-2/h3,7-8H,1,4-6,9H2,2H3 |
InChI Key |
OBOBLRJKHUNDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1COC2=O)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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